molecular formula C9H16ClNO B12301746 rac-(3aR,7aS)-2-methyl-octahydro-1H-isoindol-4-one hydrochloride, cis

rac-(3aR,7aS)-2-methyl-octahydro-1H-isoindol-4-one hydrochloride, cis

Katalognummer: B12301746
Molekulargewicht: 189.68 g/mol
InChI-Schlüssel: GLSPPXOTZGMTEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(3aR,7aS)-2-methyl-octahydro-1H-isoindol-4-one hydrochloride, cis is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,7aS)-2-methyl-octahydro-1H-isoindol-4-one hydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

rac-(3aR,7aS)-2-methyl-octahydro-1H-isoindol-4-one hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Wissenschaftliche Forschungsanwendungen

rac-(3aR,7aS)-2-methyl-octahydro-1H-isoindol-4-one hydrochloride, cis has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of rac-(3aR,7aS)-2-methyl-octahydro-1H-isoindol-4-one hydrochloride, cis involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridine hydrochloride
  • rac-(3aR,7aS)-1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridin-2-one hydrochloride

Uniqueness

rac-(3aR,7aS)-2-methyl-octahydro-1H-isoindol-4-one hydrochloride, cis is unique due to its specific stereochemistry and the resulting chemical properties. This uniqueness makes it valuable for applications where precise chiral interactions are crucial.

Eigenschaften

Molekularformel

C9H16ClNO

Molekulargewicht

189.68 g/mol

IUPAC-Name

2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one;hydrochloride

InChI

InChI=1S/C9H15NO.ClH/c1-10-5-7-3-2-4-9(11)8(7)6-10;/h7-8H,2-6H2,1H3;1H

InChI-Schlüssel

GLSPPXOTZGMTEG-UHFFFAOYSA-N

Kanonische SMILES

CN1CC2CCCC(=O)C2C1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.